N-(1,3-benzodioxol-5-yl)-2-{[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide
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Overview
Description
N-(1,3-BENZODIOXOL-5-YL)-2-{[1-(3-PYRIDINYL)-1H-TETRAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzodioxole ring, a pyridine ring, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YL)-2-{[1-(3-PYRIDINYL)-1H-TETRAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the pyridine and tetrazole rings through various coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZODIOXOL-5-YL)-2-{[1-(3-PYRIDINYL)-1H-TETRAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1,3-BENZODIOXOL-5-YL)-2-{[1-(3-PYRIDINYL)-1H-TETRAZOL-5-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-2-{[1-(3-PYRIDINYL)-1H-TETRAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(1,3-BENZODIOXOL-5-YLMETHYLENE)AMINE
- N-BENZO(1,3)DIOXOL-5-YL-ACETAMIDE
- N-(1,3-BENZODIOXOL-5-YL)BENZAMIDE
Uniqueness
N-(1,3-BENZODIOXOL-5-YL)-2-{[1-(3-PYRIDINYL)-1H-TETRAZOL-5-YL]SULFANYL}ACETAMIDE is unique due to its combination of benzodioxole, pyridine, and tetrazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H12N6O3S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(1-pyridin-3-yltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C15H12N6O3S/c22-14(17-10-3-4-12-13(6-10)24-9-23-12)8-25-15-18-19-20-21(15)11-2-1-5-16-7-11/h1-7H,8-9H2,(H,17,22) |
InChI Key |
MGWIEWXVZLNMEF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=NN3C4=CN=CC=C4 |
Origin of Product |
United States |
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